molecular formula C22H18F3N3O3 B4168993 4-[benzyl(methyl)amino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide

4-[benzyl(methyl)amino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B4168993
M. Wt: 429.4 g/mol
InChI Key: SBIMERUXNYWEDE-UHFFFAOYSA-N
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Description

4-[benzyl(methyl)amino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide is a complex organic compound with a unique structure that includes a benzyl group, a nitro group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(methyl)amino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process may include nitration, amination, and benzylation reactions under controlled conditions. Common reagents used in these steps include nitric acid for nitration, benzyl chloride for benzylation, and methylamine for amination. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-[benzyl(methyl)amino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The benzyl group can be substituted with other groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce additional functional groups such as hydroxyl or carboxyl groups.

Scientific Research Applications

4-[benzyl(methyl)amino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies to understand its interactions with biological molecules.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[benzyl(methyl)amino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The nitro group and trifluoromethyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The molecular pathways involved may include binding to enzymes or receptors, leading to changes in biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[benzyl(methyl)amino]-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide
  • 4-[benzyl(methyl)amino]-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide
  • 4-[benzyl(methyl)amino]-3-nitro-N-[3-(difluoromethyl)phenyl]benzamide

Uniqueness

4-[benzyl(methyl)amino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide is unique due to the specific positioning of the nitro and trifluoromethyl groups, which can significantly influence its chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-[benzyl(methyl)amino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3O3/c1-27(14-15-6-3-2-4-7-15)19-11-10-16(12-20(19)28(30)31)21(29)26-18-9-5-8-17(13-18)22(23,24)25/h2-13H,14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIMERUXNYWEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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